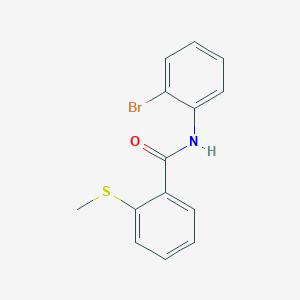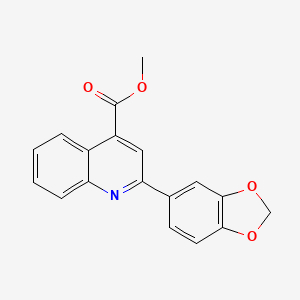
methyl 2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxylate, also known as MBQC, is a chemical compound that belongs to the class of quinolinecarboxylates. It has been found to possess various biological activities and is widely used in scientific research.
Wirkmechanismus
The mechanism of action of methyl 2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxylate is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting certain enzymes or signaling pathways. For example, it has been reported that this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition may lead to DNA damage and cell death. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis, a programmed cell death, in cancer cells. It also inhibits cell proliferation and migration. This compound has been shown to activate caspases, a family of enzymes that play a key role in apoptosis. Moreover, this compound has been found to induce cell cycle arrest at the G2/M phase, which may contribute to its anticancer activity. This compound has also been reported to modulate the immune system by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxylate is a versatile compound that can be used in various assays to study its biological activities. It is relatively easy to synthesize and has good solubility in common solvents. However, this compound has some limitations for lab experiments. It is sensitive to light and air, which may affect its stability. Moreover, this compound has poor aqueous solubility, which may limit its application in certain assays.
Zukünftige Richtungen
For methyl 2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxylate research may include the development of more potent analogs, the investigation of its interaction with biomolecules, and the evaluation of its in vivo efficacy and toxicity.
Conclusion:
In summary, this compound is a chemical compound that possesses various biological activities and has been widely used in scientific research. Its synthesis method is simple and efficient, and it has shown promising results in inhibiting cancer cell growth, viral replication, and fungal growth. This compound's mechanism of action is not fully understood, but it may involve the inhibition of enzymes or signaling pathways. This compound has been found to induce apoptosis, inhibit cell proliferation and migration, and modulate the immune system. It has advantages and limitations for lab experiments and has potential for further development as a therapeutic agent.
Synthesemethoden
Methyl 2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxylate can be synthesized using a simple one-pot reaction between 2-hydroxy-1,3-benzodioxole, 2-aminoquinoline, and methyl chloroformate. The reaction is carried out in the presence of a base and a solvent at room temperature. The yield of this compound obtained from this method is high, and the purity is also good.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxylate has been extensively studied for its biological activities, including its anticancer, antiviral, and antifungal properties. It has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. This compound has also been shown to possess antiviral activity against HIV-1 and hepatitis B virus. Moreover, it exhibits antifungal activity against Candida albicans and Aspergillus niger.
Eigenschaften
IUPAC Name |
methyl 2-(1,3-benzodioxol-5-yl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-21-18(20)13-9-15(19-14-5-3-2-4-12(13)14)11-6-7-16-17(8-11)23-10-22-16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRVTKGGQPRLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5866694.png)
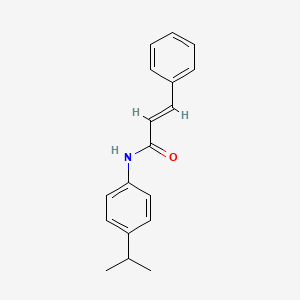
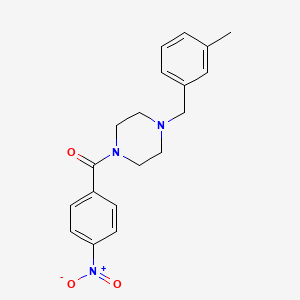
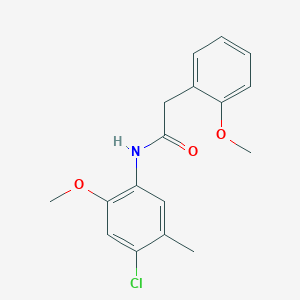
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5866714.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B5866718.png)
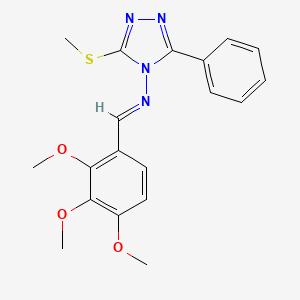
![N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866726.png)
![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5866735.png)
![ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5866740.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)
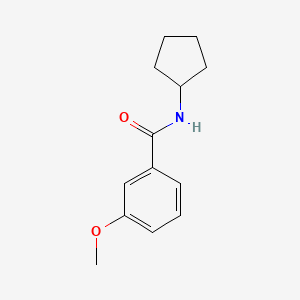
![2-{[amino(1,3-benzoxazol-2-ylamino)methylene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B5866766.png)
